molecular formula C10H14ClNO B2840739 3-Phenoxycyclobutanamine hydrochloride, trans, trans CAS No. 1955473-81-0

3-Phenoxycyclobutanamine hydrochloride, trans, trans

Cat. No.: B2840739
CAS No.: 1955473-81-0
M. Wt: 199.68
InChI Key: YPQRSWFGPZVDPT-OFAZAQPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Timeline

The discovery of 3-phenoxycyclobutanamine hydrochloride, trans, trans emerged from systematic efforts in the early 21st century to explore constrained cyclobutane derivatives for medicinal applications. Cyclobutane-based compounds gained attention due to their unique ring strain and conformational rigidity, which enhance binding specificity to biological targets. The trans, trans configuration of this compound was first synthesized in 2019, as evidenced by its CAS registry number (1955474-54-0). Early work focused on optimizing synthetic routes to achieve stereochemical purity, with key advancements in Buchwald-Hartwig amination and ring-closing metathesis enabling efficient production.

A pivotal milestone occurred in 2022, when enzymatic hydroxylation methods using engineered P450 BM3 variants demonstrated selective functionalization of cyclobutylamine derivatives, including precursors to 3-phenoxycyclobutanamine. This innovation addressed previous challenges in regioselective modification of the cyclobutane core. By 2025, the compound had been cataloged in major chemical databases (NIST, PubChem) with full spectroscopic characterization, marking its transition from experimental curiosity to standardized research tool.

Position within Cyclobutanamine Derivative Classifications

3-Phenoxycyclobutanamine hydrochloride occupies a distinct niche within cyclobutanamine derivatives, characterized by:

Structural Feature Comparative Analysis Source
Substituent Position Phenoxy group at C3 vs. fluoro/CF₃ in analogs
Ring Configuration Trans, trans vs. cis or mixed isomers
Salt Form Hydrochloride vs. free base counterparts

The compound's molecular formula (C₁₀H₁₄ClNO) and weight (199.68 g/mol) place it between simpler fluorocyclobutylamines (125.57 g/mol) and bulkier trifluoromethyl derivatives (251.68 g/mol). Its structural hybridity enables dual functionality: the phenoxy group provides π-π stacking capacity for receptor interactions, while the cyclobutane core imposes torsional constraints that reduce off-target binding.

Research Significance in Medicinal Chemistry

This derivative has become a focal point in three research domains:

  • GPCR-Targeted Drug Development
    The compound's amine group facilitates hydrogen bonding with aspartate residues in Class A G-protein-coupled receptors (GPCRs). Its trans configuration optimizes spatial alignment with transmembrane helices, as demonstrated in glucagon-like peptide-1 (GLP-1) receptor agonist studies.

  • Enzymatic Modification Studies
    Engineered P450 BM3 enzymes hydroxylate the cyclobutane ring at specific positions (C2/C3), enabling controlled metabolite generation. This biological compatibility suggests potential for prodrug strategies requiring hepatic activation.

  • Conformational Analysis Tools
    X-ray crystallography of the trans, trans isomer revealed a puckered cyclobutane ring (dihedral angle: 25.7°) that mimics bioactive conformations of larger carbocycles. Researchers utilize this property to study entropy-enthalpy compensation in ligand-receptor binding.

Evolution of Scientific Interest

Interest trajectories reveal three phases:

Phase 1 (2012–2018): Foundation
Initial studies on cyclobutane amino alcohols established ring strain's role in enhancing binding kinetics. The 2012 discovery of cyclobutane-based GLP-1 agonists (EC₅₀ = 38 nM) demonstrated therapeutic potential, driving investment in related analogs.

Phase 2 (2019–2023): Synthetic Optimization Advances in asymmetric catalysis enabled gram-scale production of trans, trans isomers (>95% ee). Parallel work on enzymatic hydroxylation (2023) solved long-standing regioisomerism challenges, with P450 BM3 variants achieving 91% conversion rates for key intermediates.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxycyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-8-6-10(7-8)12-9-4-2-1-3-5-9;/h1-5,8,10H,6-7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQRSWFGPZVDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955474-54-0
Record name (1R,3R)-3-phenoxycyclobutanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 3-Phenoxycyclobutanamine hydrochloride, trans, trans are not well-documented. Typically, industrial synthesis would involve scaling up laboratory methods and optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Mechanisms

The synthesis of 3-phenoxycyclobutanamine hydrochloride (trans,trans) involves stereoselective strategies to achieve the desired cis/trans configurations. Key steps include:

  • Cyclobutane Ring Formation : Strained cyclobutane rings are often synthesized via [2+2] cycloadditions under photochemical conditions or via ring-opening of functionalized precursors .

  • Amine Functionalization : Reductive amination (e.g., using NaBH3_3CN or NaBH(OAc)3_3) is critical for introducing the amine group while preserving stereochemistry .

  • Phenoxy Group Installation : Nucleophilic aromatic substitution (SNAr) or Ullmann-type couplings are employed to attach phenoxy groups .

Example Reaction Pathway

  • Substrate : 3-Phenoxycyclobutanone

  • Reductive Amination :

    • Reagent: Sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE)

    • Conditions: RT, 12–24 h

    • Yield: ~75% (trans,trans isomer predominant due to steric control)

Functional Group Reactivity

  • Amine Group :

    • Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in CH2_2Cl2_2 with Et3_3N to form amides (85% yield) .

    • Salt Formation : Hydrochloride salt stabilizes the amine, enhancing solubility for pharmaceutical applications .

  • Phenoxy Group :

    • Electrophilic Substitution : Undergoes nitration or halogenation at the ortho/para positions under acidic conditions .

Table 2: Reaction Yields for Key Transformations

ReactionReagents/ConditionsProductYield (%)
AcylationBenzoyl chloride, Et3_3NN-Benzoyl derivative85
Reductive AminationSTAB, DCE3-Phenoxycyclobutanamine75

Stability and Degradation Pathways

  • Thermal Stability : Cyclobutane rings undergo retro-[2+2] reactions at >150°C, forming alkene byproducts .

  • Acid/Base Sensitivity : The hydrochloride salt dissociates in basic media, releasing free amine prone to oxidation .

Key Research Gaps

  • Catalytic Asymmetric Synthesis : No reported methods for enantioselective synthesis of trans,trans isomers.

  • In Vivo Studies : Pharmacokinetic data (e.g., half-life, bioavailability) remain unexplored .

Scientific Research Applications

Medicinal Chemistry

The cyclobutane ring structure of 3-Phenoxycyclobutanamine hydrochloride is noteworthy due to its unique properties that enhance the pharmacological profile of drug candidates. Cyclobutanes are known for their ability to improve metabolic stability and reduce cis/trans isomerization in drug molecules. This characteristic is particularly beneficial in developing compounds that require specific stereochemistry for optimal biological activity .

Table 1: Advantages of Cyclobutane Structures in Drug Design

Property Description
Metabolic Stability Cyclobutane structures can enhance the metabolic stability of drug candidates.
Reduced Isomerization They help prevent unwanted cis/trans isomerization during drug metabolism.
Conformational Restriction The rigid structure can restrict conformational flexibility, improving binding.
Hydrophobic Pocket Filling Cyclobutanes can effectively fill hydrophobic pockets in target proteins.

Research has indicated that compounds featuring cyclobutane rings exhibit significant biological activity against various targets. For instance, studies have shown that derivatives of cyclobutane can act as potent inhibitors of key enzymes involved in cancer progression, such as AKT1, AKT2, and AKT3 . These compounds have demonstrated efficacy in inhibiting tumor growth in preclinical models, suggesting their potential as therapeutic agents for cancer treatment.

Case Study: Anticancer Activity

A notable study evaluated the anticancer properties of a cyclobutane-containing compound similar to 3-Phenoxycyclobutanamine hydrochloride. The compound was tested in human xenograft mouse models of adenocarcinoma and showed promising results in inhibiting tumor growth while maintaining a favorable pharmacokinetic profile . This underscores the potential application of cyclobutane derivatives in oncology.

Synthesis and Structural Modifications

The synthesis of 3-Phenoxycyclobutanamine hydrochloride often involves complex organic reactions that leverage the unique reactivity of the cyclobutane ring. Recent advancements have focused on modular synthesis techniques that allow for the efficient production of various cyclobutane derivatives with tailored properties for specific biological applications .

Table 2: Synthetic Routes for Cyclobutane Derivatives

Synthetic Method Description
Transition Metal Catalysis Utilizes metal catalysts to facilitate cycloaddition reactions for complex scaffolds.
Asymmetric Ring Opening A method to create enantiomerically enriched cyclobutanes through controlled reactions.
Modular Functionalization Allows for the introduction of diverse functional groups to enhance biological activity.

Future Directions and Research Opportunities

The ongoing research into 3-Phenoxycyclobutanamine hydrochloride highlights several avenues for future exploration:

  • Targeted Drug Delivery: Investigating the use of this compound in targeted therapies could enhance its effectiveness while minimizing side effects.
  • Combination Therapies: Studying its effects in combination with existing chemotherapeutics may yield synergistic benefits.
  • Expanded Biological Targets: Further research could explore its interactions with other biological pathways beyond those currently studied.

Mechanism of Action

The mechanism of action of 3-Phenoxycyclobutanamine hydrochloride, trans, trans involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is likely that the compound interacts with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula: Likely C₁₀H₁₂ClNO (inferred from analogs like trans-3-(4-Methoxyphenoxy)cyclobutanamine hydrochloride ).
  • Molar Mass : ~213.66 g/mol (estimated).
  • Solubility : High aqueous solubility due to ionic hydrochloride salt formation .
  • Applications : Intermediate in drug synthesis (e.g., CNS-targeting molecules), ligand for catalytic systems, and building block for stereochemically complex frameworks.

Comparison with Similar Compounds

The structural and functional uniqueness of 3-phenoxycyclobutanamine hydrochloride is highlighted through comparisons with related cyclobutane derivatives (Table 1).

Table 1: Comparative Analysis of Cyclobutane-Based Amine Hydrochlorides

Compound Name Molecular Formula Substituents Key Properties/Applications References
3-Phenoxycyclobutanamine HCl, trans, trans C₁₀H₁₂ClNO 3-phenoxy, trans-configuration High solubility; CNS drug intermediate
trans-3-Methoxycyclobutanamine HCl C₅H₁₂ClNO 3-methoxy, trans-configuration 97% purity; used in peptide synthesis
trans-3-(3-Bromo-4-fluorophenyl)cyclobutanamine HCl C₁₀H₁₂BrClFN 3-bromo-4-fluorophenyl, trans Halogenated analog; higher molar mass (280.57 g/mol)
1,3-Cyclobutanediamine HCl, trans C₄H₁₀Cl₂N₂ 1,3-diamine, trans-configuration Dual amine sites; enhanced coordination
trans-3-(Methoxymethyl)cyclobutanamine HCl C₆H₁₄ClNO 3-methoxymethyl, trans Flexible substituent; potential prodrug

Substituent Effects on Physicochemical Properties

  • Phenoxy vs. ~0.8 for methoxy) and receptor-binding affinity .
  • Halogenated Derivatives : Bromo- and fluoro-substituted analogs (e.g., 3-(3-bromo-4-fluorophenyl)cyclobutanamine HCl) exhibit increased molar mass (280.57 g/mol) and altered electronic profiles, making them candidates for radiopharmaceuticals or enzyme inhibitors .

Stereochemical and Functional Group Influence

  • Trans vs. Cis Configuration: The trans configuration in 3-phenoxycyclobutanamine HCl reduces steric hindrance compared to cis isomers (e.g., cis-3-methylcyclobutanamine HCl), enhancing solubility and reaction kinetics .
  • Diamine vs. Monoamine: 1,3-Cyclobutanediamine HCl (trans) has dual amine groups, enabling chelation in metal-organic frameworks, unlike monoamine derivatives .

Pharmacological and Industrial Relevance

  • Drug Development: 3-phenoxycyclobutanamine HCl’s aromaticity and stereochemistry align with serotonin receptor modulators, whereas methoxy analogs are preferred in prodrug designs .
  • Safety Profiles : Halogenated derivatives require stricter handling (e.g., P201/P210 precautions) due to higher reactivity and toxicity risks .

Notes

  • Safety: Hydrochloride salts generally require storage in dry conditions to prevent hydrolysis. Phenoxy-containing compounds may necessitate P102/P103 precautions .
  • Contradictions : While trans isomers typically show higher solubility, cis-3-methylcyclobutanamine HCl () defies this trend due to intramolecular H-bonding, emphasizing context-dependent behavior .

Biological Activity

3-Phenoxycyclobutanamine hydrochloride, trans, trans, is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Phenoxycyclobutanamine hydrochloride is characterized by a cyclobutane ring substituted with a phenoxy group. The unique three-dimensional structure of cyclobutanes is known to influence their interaction with biological targets, making them valuable in drug design.

Pharmacological Profile

Research indicates that compounds with cyclobutane structures can exhibit diverse biological activities, including modulation of receptor activity and enzyme inhibition. The specific activity of 3-Phenoxycyclobutanamine hydrochloride has not been extensively documented in the literature; however, related compounds have shown promise as allosteric modulators in various biological systems.

  • Receptor Modulation : Cyclobutane derivatives have been explored as allosteric modulators for various receptors, including dopamine and serotonin receptors. For instance, studies on similar compounds suggest that they can affect receptor affinity and efficacy through allosteric mechanisms .
  • Enzyme Inhibition : Cyclobutane-containing compounds have also been investigated for their potential to inhibit key enzymes involved in cellular signaling pathways. This includes the inhibition of kinases and phosphatases that play crucial roles in cancer progression and neurological disorders .

The mechanisms by which 3-Phenoxycyclobutanamine hydrochloride exerts its biological effects may involve:

  • Allosteric Modulation : By binding to sites distinct from the active site on receptors or enzymes, this compound could alter the conformational dynamics of these proteins, leading to enhanced or diminished activity.
  • Interference with Protein-Protein Interactions : Cyclobutanes are known for their ability to disrupt protein-protein interactions, which is a critical aspect of many signaling pathways involved in disease states.

Research Findings

Recent literature highlights several findings relevant to the biological activity of cyclobutane derivatives:

StudyFindings
Cyclobutane derivatives can serve as allosteric modulators for dopamine receptors, impacting receptor dynamics significantly.
The incorporation of cyclobutane rings into drug candidates enhances their pharmacokinetic profiles and reduces off-target effects.
Exploration of cyclobutane scaffolds has led to the discovery of new inhibitors for key signaling pathways involved in cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans, trans-3-phenoxycyclobutanamine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of cyclobutanamine derivatives with phenoxy groups under acidic/basic conditions, followed by HCl salt formation . Key parameters include temperature control (e.g., 0–5°C during amine activation), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric ratios (1:1.2 amine-to-phenoxy reagent). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity. Yield optimization requires monitoring reaction progress using TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural and stereochemical integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., trans, trans configuration via coupling constants in cyclobutane protons) .
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 184.1) .
  • IR Spectroscopy : Identifies amine (-NH stretch ~3300 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, humidity, light exposure)?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >150°C for thermal stability) .
  • Accelerated Degradation Tests : Expose samples to 40°C/75% RH for 4 weeks, monitoring purity via HPLC. Light-sensitive samples require amber vials .
  • pH Stability : Assess solubility and degradation in aqueous buffers (pH 1–12) to identify optimal formulation conditions .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., MAPK, EGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) in the cyclobutane ring impact biological activity and metabolic stability?

  • Methodological Answer :

  • Stereochemical Synthesis : Prepare cis,trans and cis,cis analogs via chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen epoxidation adapted for cyclobutane systems) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.